
1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphinic acid is a synthetic compound with a complex structure that includes a purine base, an ethoxyphosphinic acid group, and a propan-2-yl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphinic acid typically involves multiple steps. One common approach is to start with a purine derivative, such as 6-aminopurine, and introduce the propan-2-yl group through a series of alkylation reactions. The ethoxyphosphinic acid group is then attached via a phosphonation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the ethoxyphosphinic acid group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
科学的研究の応用
[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in nucleotide analogs and enzyme inhibitors.
Medicine: Explored for its potential as an antiviral or anticancer agent due to its structural similarity to nucleotides.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of [(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphinic acid involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can mimic natural nucleotides, allowing it to inhibit enzyme activity or interfere with nucleic acid synthesis. This can lead to the disruption of cellular processes in pathogens or cancer cells .
類似化合物との比較
Similar Compounds
- [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphinic acid
- [(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid
Uniqueness
[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphinic acid is unique due to its specific structural configuration and the presence of the ethoxyphosphinic acid group. This distinguishes it from similar compounds that may have different functional groups or stereochemistry, leading to variations in their chemical behavior and biological activity .
特性
分子式 |
C11H18N5O4P |
|---|---|
分子量 |
315.27 g/mol |
IUPAC名 |
1-(6-aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphinic acid |
InChI |
InChI=1S/C11H18N5O4P/c1-3-20-21(17,18)7-19-8(2)4-16-6-15-9-10(12)13-5-14-11(9)16/h5-6,8H,3-4,7H2,1-2H3,(H,17,18)(H2,12,13,14) |
InChIキー |
RKTDGEHXFPNCDC-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



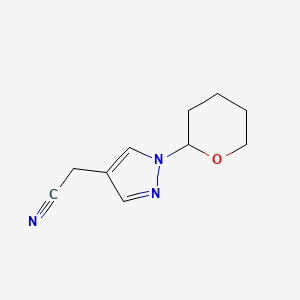
![(NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine](/img/structure/B13649391.png)
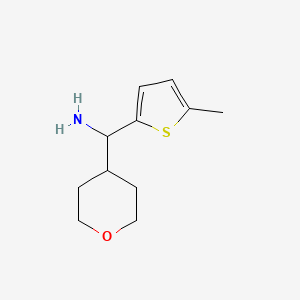
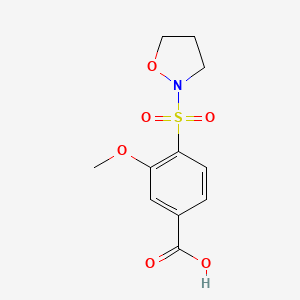
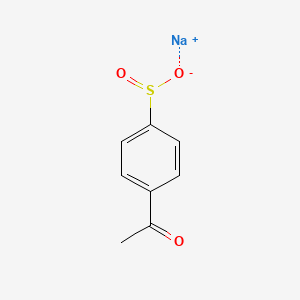
![5-Chlorothiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13649408.png)
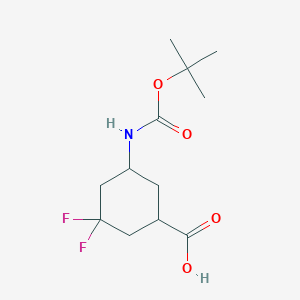
![4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13649418.png)

![3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13649424.png)
![2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13649427.png)
![3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13649432.png)

